Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine
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Overview
Description
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to an amine, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality and high efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl[1-(2-chloro-4-methylphenyl)ethyl]amine
- Butyl[1-(2-chloro-4-bromophenyl)ethyl]amine
- Butyl[1-(2-chloro-4-iodophenyl)ethyl]amine
Uniqueness
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[1-(2-chloro-4-fluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-3-4-7-15-9(2)11-6-5-10(14)8-12(11)13/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
MYRYBNSDLSJKMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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